6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Properties
IUPAC Name |
6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N9/c1-3-28-10-12-29(13-11-28)20-23-9-6-18(25-20)17-14-24-21-26-19(27-30(21)15(17)2)16-4-7-22-8-5-16/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHREGSREOSXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CC(=N2)C3=C(N4C(=NC(=N4)C5=CC=NC=C5)N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrimidine and triazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Zidovudine
- Stavudine
- 5-flurouracil
- Methotrexate
- Imatinib
- Dasatinib
- Pazopanib
- Nilotinib
- Uramustine
- Tegafur
- Cytarabine
- Trimethoprim
- Sulfamethazine
- Minoxidil
- Phenobarbital
- Primidone
- Risperidone
Uniqueness
What sets 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine apart from these similar compounds is its unique structural features, which confer distinct biological activities. The presence of the triazolo[1,5-a]pyrimidine moiety, combined with the pyridyl and piperazino groups, enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
